

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Tert-butylbenzenesulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **4-tert-butylbenzenesulfonic acid**, a versatile organic compound with significant applications in catalysis and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Physicochemical Properties

4-tert-Butylbenzenesulfonic acid is an aromatic sulfonic acid characterized by a bulky tert-butyl group at the para position of the benzene ring. This substitution pattern imparts unique solubility and reactivity properties. The compound is a white to light yellow solid at room temperature and is soluble in polar solvents like water and alcohols.^{[1][2]} Its strong acidic nature makes it an effective catalyst in various organic transformations.^[1]

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O ₃ S	[3]
Molecular Weight	214.28 g/mol	[3]
CAS Number	1133-17-1	[3]
Appearance	White to light yellow solid	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in water and alcohols	[1][2]
pKa (Predicted)	-1.8 (Strongest Acidic)	[4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **4-tert-butylbenzenesulfonic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the tert-butyl group. The aromatic protons would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The tert-butyl group would present as a singlet in the aliphatic region.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.[3] Predicted chemical shifts would include signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the four distinct aromatic carbons. Quaternary carbons typically show weaker signals.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **4-tert-butylbenzenesulfonic acid** would display characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

- O-H stretch of the sulfonic acid group, which is typically a broad band.
- S=O stretch (asymmetric and symmetric) of the sulfonyl group.
- C-H stretches for the aromatic and aliphatic protons.
- C=C stretches of the aromatic ring.
- S-O stretch.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M^+) would be observed at m/z 214. The fragmentation pattern of benzenesulfonic acids often involves the loss of SO_2 .^[5] For **4-tert-butylbenzenesulfonic acid**, a prominent fragment would be expected from the loss of a methyl group from the tert-butyl cation, leading to a stable tertiary carbocation.

Synthesis and Reactivity

The primary industrial and laboratory synthesis of **4-tert-butylbenzenesulfonic acid** is achieved through the electrophilic sulfonation of tert-butylbenzene.^[1]

Experimental Protocol: Sulfonation of tert-Butylbenzene

This protocol describes a general laboratory-scale synthesis.

Materials:

- tert-Butylbenzene
- Fuming sulfuric acid (oleum) or concentrated sulfuric acid
- Sodium bicarbonate
- Sodium chloride
- Water

- Ice
- Round-bottomed flask
- Stirring apparatus
- Heating mantle
- Separatory funnel
- Filtration apparatus

Procedure:

- In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene while maintaining the temperature below 25 °C with an ice bath.
- After the addition is complete, slowly heat the mixture to approximately 80 °C with constant stirring until the tert-butylbenzene layer is fully dissolved.
- Pour the reaction mixture into water.
- Partially neutralize the solution by carefully adding sodium bicarbonate.
- Filter the solution to remove any solid impurities.
- To precipitate the sodium salt of **4-tert-butylbenzenesulfonic acid**, add sodium chloride and heat until it dissolves.
- Cool the solution in an ice bath to crystallize the product.
- Collect the crystals by filtration and wash with a saturated sodium chloride solution.
- The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and extracting with a suitable organic solvent.

Figure 1: General workflow for the synthesis of **4-tert-butylbenzenesulfonic acid**.

Chemical Reactivity

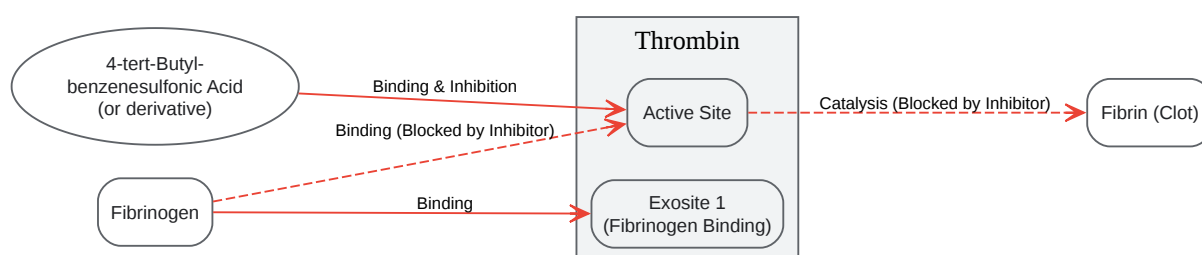
The reactivity of **4-tert-butylbenzenesulfonic acid** is primarily governed by its strong acidic nature. It is a highly effective catalyst in acid-catalyzed reactions such as esterifications and Friedel-Crafts alkylations and acylations.[3] The bulky tert-butyl group can influence the regioselectivity and stereoselectivity of these reactions.[1]

Applications in Drug Development

While not typically a final drug product itself, **4-tert-butylbenzenesulfonic acid** and its derivatives serve as important intermediates in pharmaceutical synthesis. Its catalytic properties are harnessed in various synthetic steps.

Thrombin Inhibition

Research has indicated that some benzenesulfonic acid derivatives exhibit biological activity, including the inhibition of thrombin, a key enzyme in the blood coagulation cascade.[3] Direct thrombin inhibitors (DTIs) bind to thrombin and block its enzymatic activity.[6] They can interact with the active site or exosites of the thrombin molecule.[7] The mechanism of inhibition by benzenesulfonic acid derivatives likely involves interactions with the active site of thrombin, potentially through the formation of hydrogen bonds and hydrophobic interactions. The bulky tert-butyl group may contribute to binding within a hydrophobic pocket of the enzyme.



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Figure 2: Postulated mechanism of thrombin inhibition.

Toxicology and Safety

Detailed toxicological data specifically for **4-tert-butylbenzenesulfonic acid** is limited. However, data from structurally related compounds and general knowledge of aromatic sulfonic acids provide some insight.

As a strong acid, **4-tert-butylbenzenesulfonic acid** is expected to be corrosive and can cause irritation to the skin and eyes.[8] Ingestion may cause gastrointestinal irritation. For the related compound 4-tert-butylbenzenesulfonamide, GHS hazard statements include warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[1] Due to the lack of specific LD50 data for **4-tert-butylbenzenesulfonic acid**, it is prudent to handle it with the care afforded to corrosive and potentially toxic substances. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-tert-Butylbenzenesulfonic acid is a valuable compound for researchers and professionals in drug development and organic synthesis. Its distinct physicochemical properties, stemming from the combination of a strong acid group and a bulky hydrophobic substituent, make it a versatile catalyst and synthetic intermediate. While its direct biological applications are still under investigation, its role in the synthesis of pharmaceutically active molecules is well-established. Further research into its potential as a thrombin inhibitor and a more comprehensive toxicological evaluation would be beneficial for expanding its applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-tert-Butylbenzenesulfonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267422#properties-of-4-tert-butylbenzenesulfonic-acid]

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